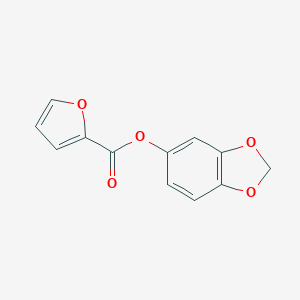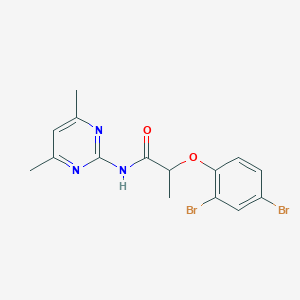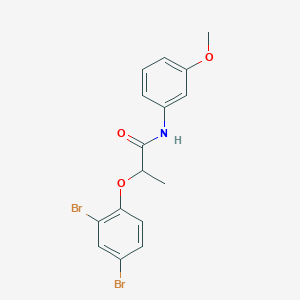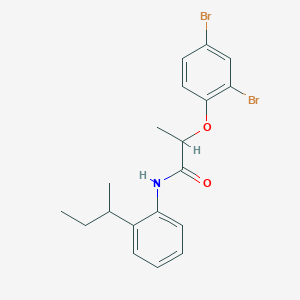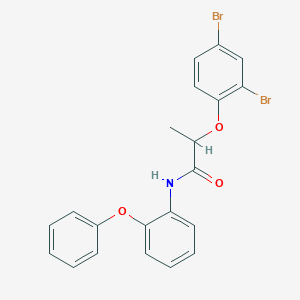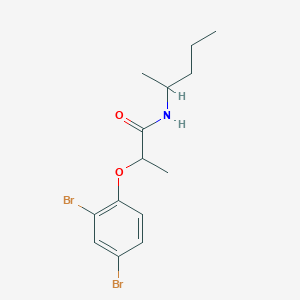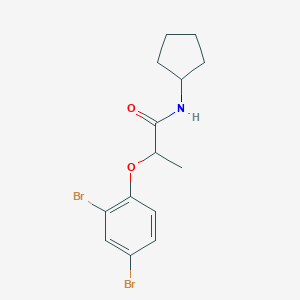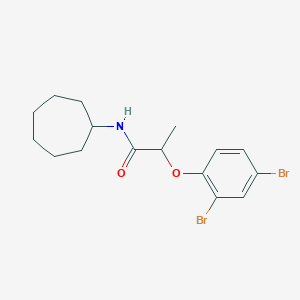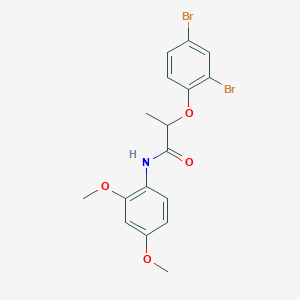![molecular formula C17H25NO3 B290842 Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
Ethyl 3-[(2-propylpentanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential for use in various applications. This compound is commonly referred to as EPPB and is synthesized through a specific method that involves several steps. The aim of
科学的研究の応用
EPPB has been extensively studied in scientific research due to its potential for use in various applications. One of the primary applications of EPPB is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. EPPB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
作用機序
The mechanism of action of EPPB involves the inhibition of various enzymes and pathways in the body. EPPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. EPPB also inhibits the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Biochemical and Physiological Effects:
EPPB has several biochemical and physiological effects on the body. Studies have shown that EPPB can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. EPPB has also been shown to inhibit the expression of pro-inflammatory cytokines, reducing inflammation in the body.
実験室実験の利点と制限
One of the advantages of using EPPB in lab experiments is its ability to selectively inhibit HDACs, making it a useful tool for studying the role of these enzymes in gene regulation. However, EPPB has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of EPPB. One area of research is the development of EPPB analogs with improved solubility and potency. Another potential direction is the investigation of EPPB as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the study of EPPB has the potential to lead to the development of novel treatments for a variety of diseases.
合成法
The synthesis of EPPB involves several steps, starting with the reaction of 2-propylpentanoyl chloride with 3-aminobenzoic acid. This reaction produces 3-[(2-propylpentanoyl)amino]benzoic acid, which is then esterified with ethanol to produce EPPB. The final product is purified through recrystallization, yielding a white crystalline powder.
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
ethyl 3-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-8-13(9-5-2)16(19)18-15-11-7-10-14(12-15)17(20)21-6-3/h7,10-13H,4-6,8-9H2,1-3H3,(H,18,19) |
InChIキー |
UHVWOYHTWKHBSX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
正規SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






